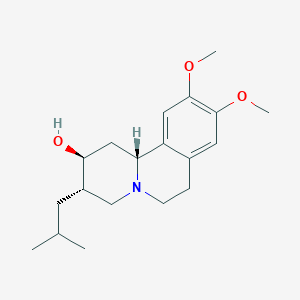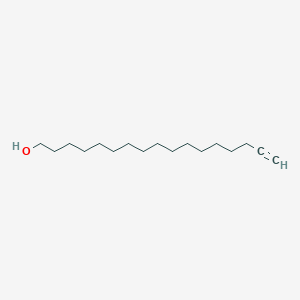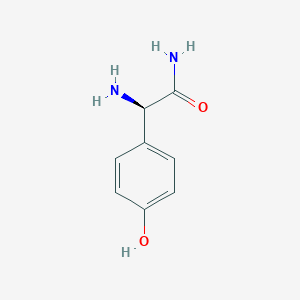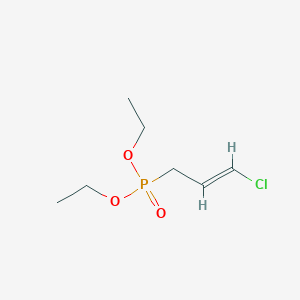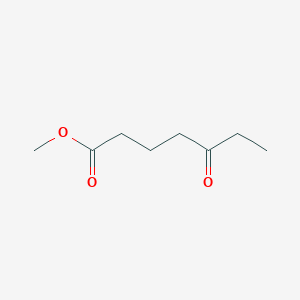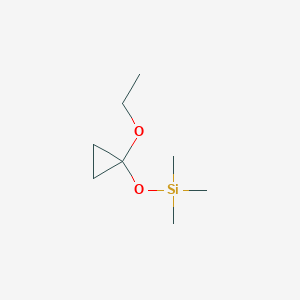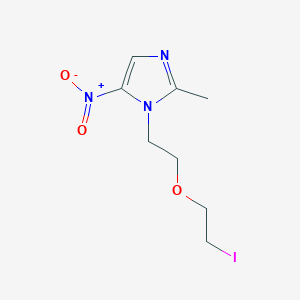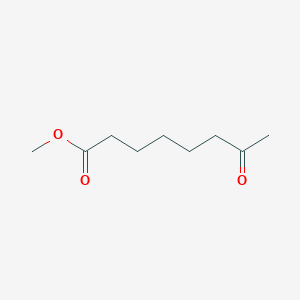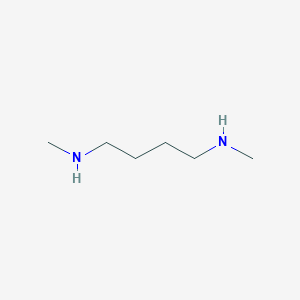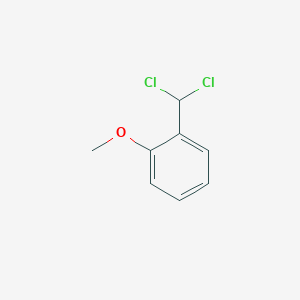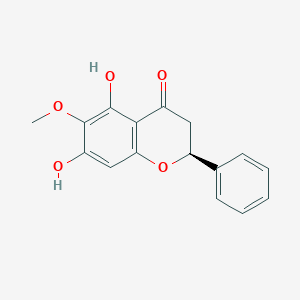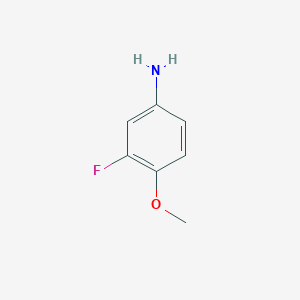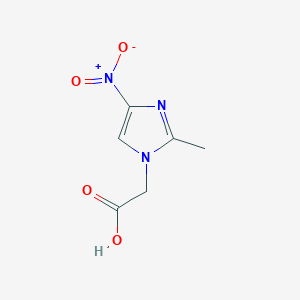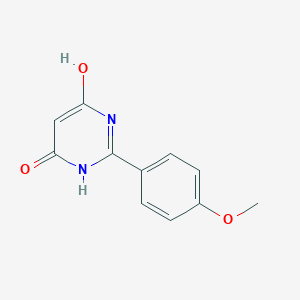
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and two hydroxyl groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone typically involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone: Unique due to the presence of both hydroxyl and methoxy groups on the pyrimidine ring.
2-(4-Methoxyphenyl)-4,6-dihydroxyquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
2-(4-Methoxyphenyl)-4,6-dihydroxybenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyl and methoxy groups on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
15726-40-6 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) |
InChIキー |
OMQCIMRXTOGWRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
同義語 |
6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[a]pyrene-d12](/img/structure/B107138.png)
